molecular formula C24H21N3O2 B6347855 4-[4-(Benzyloxy)phenyl]-6-(2-methoxyphenyl)pyrimidin-2-amine CAS No. 1354923-90-2

4-[4-(Benzyloxy)phenyl]-6-(2-methoxyphenyl)pyrimidin-2-amine

Cat. No.: B6347855
CAS No.: 1354923-90-2
M. Wt: 383.4 g/mol
InChI Key: BRTBRCBMTNFBTC-UHFFFAOYSA-N
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Description

4-[4-(Benzyloxy)phenyl]-6-(2-methoxyphenyl)pyrimidin-2-amine is a complex organic compound with a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Benzyloxy)phenyl]-6-(2-methoxyphenyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of Substituents: The benzyloxy and methoxy groups are introduced via nucleophilic substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution.

    Final Assembly: The final step involves coupling the substituted pyrimidine with the appropriate amine under controlled conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Benzyloxy)phenyl]-6-(2-methoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups like halides, alkyl, or aryl groups.

Scientific Research Applications

4-[4-(Benzyloxy)phenyl]-6-(2-methoxyphenyl)pyrimidin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: Investigated for its role in modulating biological pathways and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 4-[4-(Benzyloxy)phenyl]-6-(2-methoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to changes in cellular pathways. For example, it may inhibit kinase enzymes, thereby blocking signal transduction pathways involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Benzyloxy)phenyl]-6-(2-hydroxyphenyl)pyrimidin-2-amine
  • 4-[4-(Benzyloxy)phenyl]-6-(2-chlorophenyl)pyrimidin-2-amine

Uniqueness

4-[4-(Benzyloxy)phenyl]-6-(2-methoxyphenyl)pyrimidin-2-amine is unique due to the presence of both benzyloxy and methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy group, in particular, can enhance its solubility and interaction with biological targets compared to similar compounds with different substituents.

Properties

IUPAC Name

4-(2-methoxyphenyl)-6-(4-phenylmethoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c1-28-23-10-6-5-9-20(23)22-15-21(26-24(25)27-22)18-11-13-19(14-12-18)29-16-17-7-3-2-4-8-17/h2-15H,16H2,1H3,(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTBRCBMTNFBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NC(=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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